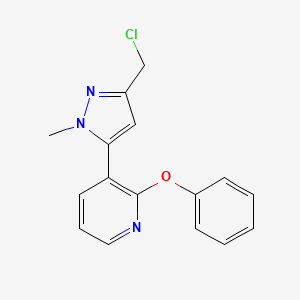

3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine

Beschreibung

3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine is a heterocyclic compound featuring a pyridine core substituted with a phenoxy group at the 2-position and a 1-methyl-3-(chloromethyl)-1H-pyrazol-5-yl moiety at the 3-position. Though direct data on its synthesis or applications are absent in the provided evidence, its structural analogs suggest roles in medicinal chemistry, particularly in enzyme inhibition or as intermediates in drug development .

Eigenschaften

Molekularformel |

C16H14ClN3O |

|---|---|

Molekulargewicht |

299.75 g/mol |

IUPAC-Name |

3-[5-(chloromethyl)-2-methylpyrazol-3-yl]-2-phenoxypyridine |

InChI |

InChI=1S/C16H14ClN3O/c1-20-15(10-12(11-17)19-20)14-8-5-9-18-16(14)21-13-6-3-2-4-7-13/h2-10H,11H2,1H3 |

InChI-Schlüssel |

IILNIMSWFVXAHY-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=CC(=N1)CCl)C2=C(N=CC=C2)OC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine typically involves multi-step organic reactions. One common method includes the chloromethylation of a pyrazole derivative followed by coupling with a phenoxypyridine compound. The reaction conditions often require the use of catalysts such as zinc iodide (ZnI2) and solvents like dichloromethane (CH2Cl2) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while coupling reactions can produce complex biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.

Wirkmechanismus

The mechanism of action of 3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Chloromethyl vs. Trifluoromethyl : The chloromethyl group in the target compound offers a site for nucleophilic substitution, enabling derivatization, whereas AZD9668’s trifluoromethyl group enhances metabolic stability and electron-withdrawing effects .

- Phenoxy vs.

- Core Heterocycle: The pyridine core in the target compound and AZD9668 contrasts with the pyridazinone scaffold in ’s derivatives, which features a lactam ring capable of hydrogen bonding .

Hydrogen Bonding and Crystallography

- Target Compound : The pyridine and pyrazole moieties may form hydrogen bonds (e.g., N–H···O or C–H···Cl interactions), influencing crystal packing. Such patterns are critical in supramolecular chemistry and drug design .

- Pyridazinones: The lactam oxygen in pyridazinones serves as a strong hydrogen bond acceptor, as seen in Etter’s graph set analysis .

Research Findings and Implications

- Synthetic Flexibility : The target compound’s chloromethyl group offers a handle for further modification, a strategy less feasible in AZD9668 due to its stable trifluoromethyl group .

- Crystallographic Tools : Programs like SHELX and WinGX () are essential for resolving hydrogen bonding networks and crystal structures, aiding in the design of analogs with optimized properties .

- Functional Group Trade-offs: Phenoxy groups enhance lipophilicity but may reduce aqueous solubility, whereas sulfonyl groups (as in AZD9668) balance polarity and binding affinity .

Biologische Aktivität

3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine is a compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds and has been studied for various pharmacological properties, including its effects on cancer cell lines and its interactions with specific biological targets.

Chemical Structure and Properties

The chemical formula of 3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine is C16H14ClN3O. The presence of both pyrazole and phenoxy groups in its structure suggests a potential for diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 299.75 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds, including those similar to 3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine, exhibit significant antitumor activity. For instance, compounds with similar structures have shown inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

In a specific case study, a related pyrazole derivative demonstrated selective cytotoxicity against human cancer cell lines, with IC50 values in the micromolar range. This indicates that modifications to the pyrazole core can enhance or reduce biological activity depending on the substituents present.

The mechanism of action for 3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine involves interaction with key proteins involved in cell signaling pathways. For example, pyrazole derivatives have been shown to inhibit c-Met protein kinase, which plays a critical role in tumor growth and metastasis .

Additionally, some studies suggest that these compounds may act as GABA receptor modulators, influencing neurotransmitter activity and potentially affecting tumor microenvironments .

Case Studies

- In Vitro Studies : A study investigating the effects of various pyrazole derivatives on cancer cell lines found that certain substitutions on the pyrazole ring significantly influenced cytotoxicity. The chloromethyl group in 3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine was noted to enhance binding affinity to target proteins compared to unsubstituted analogs .

- Animal Models : In vivo studies using animal models have shown promising results for pyrazole derivatives in reducing tumor size and improving survival rates when combined with standard chemotherapy agents. The combination therapy approach is being explored to maximize therapeutic efficacy while minimizing side effects .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for preparing 3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine, and how can reaction conditions be optimized?

- Methodology : A three-component reaction involving arylhydrazines, carbonyl derivatives, and phenoxypyridine precursors is commonly used. For example, Alizadeh et al. demonstrated a one-pot synthesis of structurally similar pyrazole derivatives using acetonitrile as a solvent under reflux with piperidine as a catalyst . Key parameters include:

| Reagent/Condition | Role | Optimization Tips |

|---|---|---|

| Piperidine | Catalyst | Adjust molar ratio (0.5–1.5 eq) to balance reaction rate and byproduct formation. |

| Acetonitrile | Solvent | Ensure anhydrous conditions to avoid hydrolysis of intermediates. |

| Reflux temperature | Thermal control | Monitor via TLC to prevent decomposition of chloromethyl groups. |

- Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- NMR Analysis : ¹H/¹³C NMR spectra should confirm the presence of the chloromethyl group (δ ~4.5–4.8 ppm for CH₂Cl) and aromatic protons (δ ~6.8–8.2 ppm). provides a reference for pyrazole-acetate derivatives, where splitting patterns distinguish substituent positions .

- Crystallography : The SHELX program suite (e.g., SHELXL) is recommended for single-crystal refinement. highlights its robustness in resolving pyrazole ring conformations and chloride positioning .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the pyrazole or pyridine rings) influence bioactivity or physicochemical properties?

- Case Study : demonstrates that substituting the chloromethyl group with aminomethyl or fluorinated analogs alters solubility and receptor binding. For instance, replacing chlorine with trifluoromethyl reduces metabolic instability but may decrease aqueous solubility .

- Experimental Design :

- Synthesize analogs via nucleophilic substitution (e.g., using K₂CO₃/DMF for SN2 reactions).

- Compare logP values (HPLC) and bioactivity (e.g., enzyme inhibition assays) to establish structure-activity relationships.

Q. How should researchers address contradictory data in bioactivity studies (e.g., conflicting IC₅₀ values across publications)?

- Root Cause Analysis :

- Impurity Profiles : Check for unreacted intermediates (e.g., residual phenoxypyridine) using LC-MS.

- Assay Conditions : Variability in buffer pH or DMSO concentration can skew results. Standardize protocols (e.g., 1% DMSO in PBS).

Q. What computational strategies are effective for predicting binding modes or stability of this compound in drug discovery contexts?

- Molecular Dynamics (MD) : Use AMBER or GROMACS to simulate interactions with target proteins (e.g., kinase domains). Focus on the chloromethyl group’s electrostatic potential.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess conformational stability of the pyrazole-pyridine linkage .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.